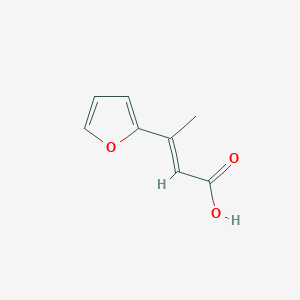

3-(Furan-2-yl)but-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)but-2-enoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 3-(Furan-2-yl)but-2-en-1-ol.

Oxidation: The resulting alcohol is then oxidized to the corresponding acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the butenoic acid chain can be reduced to form 3-(Furan-2-yl)butanoic acid.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: 3-(Furan-2-yl)butanoic acid.

Substitution Products: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Intermediate in Organic Reactions :

- 3-(Furan-2-yl)but-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as Michael addition and Diels-Alder reactions to form larger frameworks useful in drug development.

- Synthesis of Dihydrofurans :

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Properties :

Cosmetic Applications

- Skin Care Formulations :

- Stability and Safety :

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives, including this compound, demonstrated a notable reduction in bacterial colonies when tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cosmetic Formulation Development

In a formulation study aimed at enhancing skin hydration, a cream containing this compound was compared to a control formulation without the compound. Clinical trials showed a significant improvement in skin moisture levels after four weeks of application, indicating its effectiveness as a moisturizing agent.

Mécanisme D'action

The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The butenoic acid chain can undergo various transformations, affecting the overall biological activity of the compound.

Comparaison Avec Des Composés Similaires

- Furan-2-carboxylic acid

- 3-(Furan-2-yl)propanoic acid

- 2-Furylacetic acid

Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to its extended conjugation system, which imparts distinct electronic properties compared to its analogs. This extended conjugation can enhance its reactivity and binding interactions, making it a valuable compound in various chemical and biological applications.

Activité Biologique

3-(Furan-2-yl)but-2-enoic acid, also known as furan-2-ylbutenoic acid, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8O3. Its structure features a furan ring attached to a butenoic acid moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, influencing metabolic pathways. Its furan ring allows for π-π stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity.

- Antioxidant Activity : Research indicates that furan derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress and related diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).

Case Studies

- Neuroprotective Effects : A recent study investigated the neuroprotective effects of this compound in a murine model of neurodegeneration. The compound demonstrated significant neuroprotection by reducing oxidative stress markers and improving cognitive function in treated mice compared to controls .

- Anti-inflammatory Properties : Another study explored the anti-inflammatory potential of this compound in vitro. Results showed that it effectively inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may cause skin irritation and eye damage . Further research is needed to establish safe dosage levels for therapeutic applications.

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGIAZISDWKNV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.